N-(5-aminoquinolin-3-yl)acetamide
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. nih.gov This prevalence is attributed to the scaffold's ability to interact with a wide array of biological targets, including enzymes and receptors. The fusion of a benzene (B151609) and pyridine (B92270) ring provides a rigid, aromatic system that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including but not limited to their use as antimalarial, anticancer, antibacterial, and antifungal agents. The structural versatility of the quinoline nucleus allows for the development of compounds with specific activities and improved efficacy.
Overview of Aminoquinoline Derivatives in Academic Research
Aminoquinolines, a subclass of quinoline derivatives characterized by the presence of one or more amino groups, are of particular importance in drug discovery and development. The position and substitution of the amino group on the quinoline ring can significantly influence the compound's biological activity. For instance, 4-aminoquinolines are the basis for well-known antimalarial drugs like chloroquine (B1663885), while 8-aminoquinolines are found in drugs such as primaquine.
Academic research has extensively explored the synthesis and biological evaluation of various aminoquinoline derivatives. Studies have shown that these compounds can exhibit a range of pharmacological effects, including antimicrobial and anticancer properties. The synthesis of novel aminoquinoline derivatives often involves the introduction of different substituents to the amino group or other positions on the quinoline ring to modulate their activity and selectivity. Research into 5-aminoquinoline (B19350) derivatives, for example, has led to the synthesis of various compounds with potential antimicrobial activity. researchgate.net The development of new synthetic methodologies continues to expand the library of accessible aminoquinoline derivatives for biological screening. nih.gov
While specific research on the biological activities of N-(5-aminoquinolin-3-yl)acetamide is not widely documented, its structure as a 3,5-disubstituted aminoquinoline places it within a class of compounds that continues to be actively investigated for potential therapeutic applications. The acetamido group at the 3-position and the amino group at the 5-position present opportunities for further chemical modification to explore structure-activity relationships.
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(5-aminoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-7(15)14-8-5-9-10(12)3-2-4-11(9)13-6-8/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
CQGMVBKAARRONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC=C2N=C1)N |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of N 5 Aminoquinolin 3 Yl Acetamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. researchgate.netomicsonline.org
The ¹H NMR spectrum provides information on the chemical environment of each proton in a molecule. uncw.edu In quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.0 and 9.0 ppm. tsijournals.comacs.org The exact chemical shifts are influenced by the position and nature of substituents on the quinoline ring. uncw.edu
For instance, in 5-aminoquinoline (B19350), the protons on the quinoline ring exhibit distinct signals. chemicalbook.com The introduction of an acetamide (B32628) group at the 3-position, as in N-(5-aminoquinolin-3-yl)acetamide, further influences these chemical shifts. The protons of the acetamide group itself, specifically the methyl (CH₃) and amide (NH) protons, will also produce characteristic signals. The methyl protons typically appear as a singlet in the upfield region, while the amide proton signal can be broader and its position can vary depending on the solvent and concentration.
The analysis of coupling constants (J-values) between adjacent protons is crucial for assigning the signals to specific protons in the quinoline ring system. For example, ortho, meta, and para couplings have characteristic ranges of values that help in determining the relative positions of the protons. acs.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinolines
| Proton | Quinoline | 5-Aminoquinoline | N-(5-chloroquinolin-8-yl)acetamide |
| H-2 | 8.89 | 8.86 | - |
| H-3 | 7.35 | 7.57 | - |
| H-4 | 8.08 | 8.14 | - |
| H-5 | 7.73 | - | 7.53-7.59 (m) |
| H-6 | 7.50 | 6.78 | 7.53-7.59 (m) |
| H-7 | 7.63 | 7.48 | 8.55 (d, J = 8.52 Hz) |
| H-8 | 8.08 | 7.28 | 8.69 (d, J = 8.40 Hz) |
| NH₂ | - | 4.25 | - |
| NHCOCH₃ | - | - | 9.72 (s) |
| COCH₃ | - | - | 2.35 (s) |
Note: Data for quinoline and 5-aminoquinoline are from typical spectra. chemicalbook.com Data for N-(5-chloroquinolin-8-yl)acetamide is provided for comparison of a related structure. rsc.org 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. publish.csiro.au The chemical shifts of the carbon atoms in the quinoline ring are typically found in the aromatic region (δ 100-150 ppm). researchgate.net The positions of these signals are sensitive to the electronic effects of substituents.
In this compound, the carbon atoms of the quinoline ring will have distinct chemical shifts influenced by both the amino and acetamido groups. The carbonyl carbon of the acetamide group typically resonates in the downfield region (around δ 168-177 ppm), while the methyl carbon appears in the upfield region. rsc.orgwisc.edu
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinolines and Related Structures
| Carbon | Quinoline | N-(5-chloroquinolin-8-yl)acetamide | Acetamide |
| C-2 | 150.3 | 148.6 | - |
| C-3 | 121.1 | 122.3 | - |
| C-4 | 135.9 | 133.4 | - |
| C-4a | 128.2 | 127.3 | - |
| C-5 | 127.7 | 124.2 | - |
| C-6 | 126.5 | 125.9 | - |
| C-7 | 129.4 | 116.4 | - |
| C-8 | 129.4 | 133.8 | - |
| C-8a | 148.4 | 138.8 | - |
| C=O | - | 168.7 | 177.6 |
| CH₃ | - | 25.1 | 22.5 |
Note: Data for quinoline and acetamide are from typical spectra. spectrabase.comchemicalbook.com Data for N-(5-chloroquinolin-8-yl)acetamide is provided for comparison of a related structure. rsc.org
For complex molecules like this compound, 2D NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. omicsonline.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly useful for assigning which proton is attached to which carbon atom. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for piecing together the molecular structure by identifying longer-range connectivities, for example, from the amide proton to the carbonyl carbon and to carbons in the quinoline ring. youtube.comresearchgate.net
By combining the information from 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound and its analogues can be achieved. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. nih.govnih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental composition.
The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the entire molecule. benthamdirect.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of an acetyl group (CH₃CO) or the entire acetamide side chain could be observed, helping to confirm the presence of this functional group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. benthamdirect.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.
Key expected vibrational frequencies include:
N-H stretching: The amino (NH₂) and amide (N-H) groups will show characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The primary amine will likely show two bands in this region.
C=O stretching: The carbonyl group of the acetamide will exhibit a strong absorption band, typically around 1650-1690 cm⁻¹.
C=C and C=N stretching: The aromatic quinoline ring will show several absorption bands in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are indispensable in the synthesis and characterization of this compound and its analogues, serving the dual purpose of assessing the purity of the synthesized compounds and enabling their separation from reaction mixtures and byproducts. The most commonly employed methods for these purposes are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. For this compound and related aminoquinoline derivatives, TLC is typically performed on plates coated with silica (B1680970) gel, a polar stationary phase. The separation of compounds is achieved by developing the plate with a mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated.
In the context of aminoquinoline synthesis, monitoring the reaction by TLC allows for the visualization of the consumption of starting materials and the formation of the desired product. After completion of the reaction, as indicated by TLC, the reaction mixture is typically subjected to a work-up procedure before purification.
For the purification of quinoline derivatives, flash column chromatography is often employed, which is a preparative form of chromatography that uses a stationary phase like silica gel and a solvent system similar to that used for TLC. For instance, crude products of substituted quinolines have been purified using flash chromatography with a gradient of dichloromethane (B109758) and methanol (B129727). nih.gov In other cases, mixtures of ethyl acetate (B1210297) and heptane (B126788) or ethyl acetate and hexane (B92381) have been utilized as the eluent for purifying quinoline derivatives. ntu.edu.sgnih.gov
The visualization of spots on a TLC plate for aminoquinolines, which are often UV-active due to their aromatic nature, can be achieved by using a UV lamp. Other visualization agents, such as iodine vapor or staining reagents like ninhydrin (B49086) for primary amines, can also be employed. nih.gov
Below is an illustrative table of TLC conditions that could be applied for the analysis of this compound, based on methods used for analogous compounds.
Table 1: Representative Thin Layer Chromatography (TLC) Systems for Aminoquinoline Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |
|---|---|---|---|
| Silica Gel | Dichloromethane / Methanol (gradient) nih.gov | UV light | Reaction monitoring, Purity check |
| Silica Gel | Ethyl Acetate / Heptane (e.g., 70% EtOAc) ntu.edu.sg | UV light | Purification monitoring |
| Silica Gel | Ethyl Acetate / Hexane (e.g., 40-60% EtOAc) nih.gov | UV light, Iodine vapor | Separation of isomers |
This table is a representation of typical conditions and may require optimization for the specific compound this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to TLC. For the final assessment of the purity of this compound and its analogues, HPLC is the method of choice. The purity is often determined by the peak area percentage in the chromatogram.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoline derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. For instance, a gradient elution of methanol in a phosphate (B84403) buffer has been used for the determination of impurities in a related compound, acetaminophen. nih.gov Similarly, a gradient of acetonitrile in a sodium phosphate buffer has been employed for the analysis of 2-substituted quinolines. researchgate.netresearchgate.net The pH of the mobile phase can also be adjusted, for example with phosphoric acid or formic acid, to control the ionization state of the analytes and improve peak shape. sielc.comsielc.com
The detection of the separated compounds is usually performed using a UV detector, as quinoline derivatives typically exhibit strong UV absorbance.
The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound and its analogues.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Quinoline Derivatives
| Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Mode | Detection | Application |
|---|---|---|---|---|---|
| C18 Reversed-Phase researchgate.net | 10⁻² M Acetate Buffer, pH 4.0 researchgate.net | Methanol researchgate.net | Linear Gradient (e.g., 20% to 60% B in 20 min) researchgate.net | UV-DAD researchgate.net | Purity analysis, Metabolite separation |
| C18 Reversed-Phase researchgate.net | 10⁻³ M Sodium Phosphate Buffer, pH 5.2 researchgate.net | Acetonitrile (ACN) researchgate.net | Linear Gradient (e.g., 25% to 80% B over time) researchgate.net | UV researchgate.net | Quantitative analysis |
| Newcrom R1 sielc.com | Water with Phosphoric Acid sielc.com | Acetonitrile (MeCN) sielc.com | Isocratic or Gradient | UV, MS sielc.com | Purity determination, Impurity profiling |
This table is a representation of typical conditions and may require optimization for the specific compound this compound.
Advanced Computational and Theoretical Studies of N 5 Aminoquinolin 3 Yl Acetamide and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Structure and Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govmdpi.com For N-(5-aminoquinolin-3-yl)acetamide, DFT calculations are employed to determine its optimal three-dimensional geometry and to predict various molecular properties. nih.govnih.gov The process involves optimizing the molecule's structure to find the lowest energy conformation. chemijournal.com
Theoretical calculations, often using basis sets like B3LYP/6-31G(d,p), provide data on bond lengths, bond angles, and dihedral angles. researchgate.netniscair.res.in These optimized geometric parameters can be compared with experimental data if available, such as from X-ray crystallography, to validate the computational model. nih.gov Furthermore, DFT is used to calculate key electronic properties that influence molecular behavior, including dipole moment, polarizability, and molecular electrostatic potential (MEP). xisdxjxsu.asia The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions. nih.gov
Table 1: Calculated Geometric and Electronic Properties of this compound using DFT This table presents hypothetical data based on typical values for similar quinoline (B57606) and acetamide (B32628) derivatives found in the literature.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Geometric Parameters | ||
| C3-N (acetamide) Bond Length | 1.38 | Å |
| C5-N (amino) Bond Length | 1.40 | Å |
| C=O (acetamide) Bond Length | 1.24 | Å |
| Quinoline Ring Planarity (avg. dihedral) | < 1.5 | degrees |
| Electronic Properties | ||
| Dipole Moment | 4.5 | Debye |
| Mean Polarizability | 25.8 | ų |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemijournal.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis reveals how the acetamide and amino groups on the quinoline scaffold influence the electronic properties and reactivity. rsc.orgresearchgate.net The distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attacks. Typically, in such aromatic systems, the HOMO is distributed over the electron-rich quinoline ring and the amino group, while the LUMO is localized on the quinoline system and the electron-withdrawing acetamide group. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar quinoline and acetamide derivatives found in the literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -5.85 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.22 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.
Prediction of Ligand-Protein Binding Modes and Affinities
For this compound and its analogues, molecular docking simulations are used to predict how they bind to specific protein targets. nih.govsemanticscholar.org The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.netbohrium.com A lower binding energy generally indicates a more stable protein-ligand complex. goums.ac.ir Studies on similar quinoline derivatives have explored their interactions with various targets, including kinases and proteases. researchgate.net The docking results provide insights into the most likely binding pose and the thermodynamic stability of the interaction, helping to prioritize compounds for further experimental testing. rsc.orgneliti.com
Table 3: Predicted Binding Affinities of this compound Analogues against a Hypothetical Kinase Target This table presents hypothetical data based on typical values for similar compounds found in the literature.
| Compound | Modification on Analogue | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | Parent Compound | -8.2 |
| Analogue 1 | 5-nitro substitution | -7.5 |
| Analogue 2 | 3-trifluoroacetamide | -8.9 |
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, docking simulations provide a detailed map of the interactions between the ligand and the amino acid residues within the protein's binding site. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. researchgate.net For this compound, the amino group and the carbonyl oxygen of the acetamide group are potential hydrogen bond donors and acceptors, respectively. The quinoline ring system can participate in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. researchgate.net Identifying these key interacting residues is crucial for understanding the structure-activity relationship and for designing analogues with improved binding and selectivity. rsc.orgneliti.comnih.gov
Table 4: Key Interacting Residues for this compound in a Hypothetical Kinase Binding Site This table presents hypothetical data based on typical interactions observed for quinoline derivatives in kinase binding sites.
| Interacting Residue | Interaction Type | Ligand Group Involved |
|---|---|---|
| Asp151 | Hydrogen Bond | 5-Amino Group (Donor) |
| Glu119 | Hydrogen Bond | Acetamide N-H (Donor) |
| Val95 | Hydrophobic Interaction | Quinoline Ring |
| Leu147 | Hydrophobic Interaction | Acetamide Methyl Group |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comsemanticscholar.org QSAR models are powerful predictive tools used to estimate the activity of newly designed compounds before their synthesis, thus saving time and resources. neliti.com
QSAR studies on quinoline derivatives have successfully developed models to predict various biological activities. nih.govacs.orgacs.org These models are built using a "training set" of compounds with known activities. A wide range of molecular descriptors are calculated for each compound, which quantify their physicochemical properties (e.g., lipophilicity - logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molar refractivity). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed activity. semanticscholar.org The predictive power of the QSAR model is validated using a "test set" of compounds not included in the model's development. nih.gov For this compound analogues, a QSAR model could guide the strategic placement of substituents on the quinoline ring to enhance a desired biological effect.
Table 5: Example of a Hypothetical 2D-QSAR Model for a Series of Quinoline Analogues This table presents a hypothetical QSAR equation and its statistical validation parameters, based on published models for similar compounds.
| Parameter | Value/Equation |
|---|---|
| QSAR Equation | pIC50 = 0.85 * ClogP - 0.21 * MR + 1.52 * (Indicator_X) + 3.45 |
| Statistical Metrics | |
| Correlation Coefficient (r²) | 0.91 |
| Cross-validated r² (q²) | 0.78 |
| F-statistic | 85.6 |
| Standard Error of Estimate (SEE) | 0.25 |
| Descriptor Key | ClogP: Calculated LogP (lipophilicity)MR: Molar Refractivity (steric)Indicator_X: Presence/absence of a specific substituent |
Molecular Dynamics Simulations for Conformational Analysis and Stability
MD simulations offer a time-resolved view of a molecule's atomic-level movements and interactions with its environment, typically a solvent like water. This allows for the exploration of the molecule's conformational space, identifying stable and transient geometries, and understanding the energetic factors that govern these states.
For quinoline derivatives, MD simulations are frequently employed to understand their interactions with biological targets. For instance, studies on quinoline derivatives as potential inhibitors of enzymes like acetylcholinesterase or proteases utilize MD simulations to assess the stability of the ligand-protein complex. researchgate.netnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation of the quinoline derivative within the active site of a protein. nih.gov
The conformational flexibility of the quinoline core and its substituents is a critical determinant of its biological activity. MD simulations can map out the energy landscape associated with the rotation of flexible bonds, such as the acetamide group in this compound. This analysis helps in identifying low-energy, and therefore more probable, conformations that the molecule is likely to adopt in solution or when interacting with a biological receptor.
Hypothetical Conformational Analysis Data for a Quinoline Derivative
To illustrate the type of data obtained from such studies, the following table presents hypothetical results from a conformational analysis of a generic quinoline derivative, highlighting key dihedral angles and their corresponding potential energies.
| Conformer | Dihedral Angle (°) (C4-C3-N-C=O) | Potential Energy (kcal/mol) | Population (%) |
| 1 | 0 | 5.2 | 10 |
| 2 | 60 | 1.5 | 45 |
| 3 | 120 | 0.0 | 35 |
| 4 | 180 | 8.0 | 10 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Stability Metrics from Molecular Dynamics Simulations
MD simulations can also provide quantitative measures of a molecule's stability over the simulation time. The root-mean-square deviation (RMSD) of the atomic positions from a reference structure is a common metric used to assess conformational stability. A low and stable RMSD value over time suggests that the molecule maintains a relatively rigid and stable conformation.
The following table provides a hypothetical example of RMSD values for different domains of a quinoline derivative during a simulation.
| Simulation Time (ns) | RMSD of Quinoline Core (Å) | RMSD of Acetamide Group (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 0.8 | 1.5 |
| 20 | 0.9 | 1.6 |
| 30 | 0.85 | 1.55 |
| 40 | 0.9 | 1.6 |
| 50 | 0.88 | 1.58 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Biological Activities and Mechanistic Insights of N 5 Aminoquinolin 3 Yl Acetamide and Quinoline Acetamide Derivatives
Spectrum of Investigated Biological Activities
The unique chemical architecture of quinoline (B57606) and its derivatives allows for a wide range of biological interactions. nih.gov Researchers have extensively explored this scaffold, demonstrating its potential in various therapeutic areas, including as an antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agent. nih.govnih.gov The addition of an acetamide (B32628) moiety can further influence the molecule's properties, leading to a diverse array of bioactive compounds. nih.gov
Antimicrobial Research (Antibacterial, Antifungal)
Quinoline-acetamide derivatives have been the subject of significant antimicrobial research. The quinoline nucleus itself is known to possess antibacterial and antifungal properties. nih.gov Studies on various derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. google.comresearchgate.net
For instance, a series of facilely accessible quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including Clostridium difficile. google.com Another study synthesized novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, with some compounds showing a broad spectrum of antimicrobial activity. Compound 3l (N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)-4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide) was particularly effective against E. coli and C. albicans. researchgate.net
Hybrid molecules incorporating the acetamide structure have also yielded promising results. A series of new hybrid compounds of 2-mercaptobenzothiazole (B37678) with different aryl amines, linked via an acetamide group, were synthesized and screened for antibacterial activity. frontiersin.org Among them, compounds 2b (N-(4-chlorophenyl)-2-((benzo[d]thiazol-2-yl)thio)acetamide), 2c (N-(4-bromophenyl)-2-((benzo[d]thiazol-2-yl)thio)acetamide), and 2i (N-(3-chloro-4-fluorophenyl)-2-((benzo[d]thiazol-2-yl)thio)acetamide) exhibited significant antibacterial and antibiofilm potential. frontiersin.org Furthermore, Schiff bases derived from 5-aminoquinoline (B19350) have demonstrated good antibacterial and antifungal activity against various tested strains. nih.gov
Table 1: Selected Quinoline-Acetamide Derivatives and their Antimicrobial Activity This table is interactive. Click on the headers to sort.
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Facilely accessible quinoline derivatives | Multidrug-resistant Gram-positive bacteria (C. difficile, MRSA, MRSE, VRE) | Displayed potent antibacterial activity, particularly against C. difficile. | google.com |
| 7-Methoxyquinoline-sulfonamide derivatives | Gram-positive bacteria, Gram-negative bacteria, unicellular fungi | Compound 3l showed the highest effect against E. coli and C. albicans. | researchgate.net |
| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Compounds 2b , 2c , and 2i showed significant antibacterial and antibiofilm activity. | frontiersin.org |
| 5-Aminoquinoline Schiff base derivatives | Various bacterial and fungal strains | Demonstrated good overall antimicrobial activity. | nih.gov |
| Acetamide derivatives | Gram-positive bacteria, Fungi | Certain acetamide derivatives displayed good activity against gram-positive bacteria and fungi. | nih.gov |
Anticancer Research
The quinoline scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets. nih.govgoogle.com Quinoline derivatives have been shown to inhibit cancer cell growth, invasion, and migration, as well as induce apoptosis (programmed cell death). nih.govnih.gov Their mechanisms of action are diverse and include the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways. google.comyoutube.com
A novel quinoline compound, 91b1 , was shown to have a significant anticancer effect both in vitro and in vivo, with evidence suggesting it works by downregulating the gene Lumican. mdpi.com In another study, a variety of substituted quinoline derivatives were tested for their biological activity against several cancer cell lines. nih.gov Notably, 6-Bromo-5-nitroquinoline and 6,8-diphenylquinoline demonstrated the greatest antiproliferative activity compared to the reference drug 5-fluorouracil. nih.gov The former was also identified as a potential inducer of apoptosis. nih.gov
The acetamide moiety is also a key component in a number of compounds with anticancer potential. Through a strategy of docking-based virtual screening, 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives ES-25 and ES-27 were identified as potent PI3Kα inhibitors, an attractive target in malignant tumors. Research into indolo[2,3-b]quinoline conjugates led to the incidental synthesis and characterization of N-(5,11-dimethyl-5H-indolo[2,3-b]quinolin-9-yl)acetamide , highlighting the reactivity within this class of molecules.
Table 2: Selected Quinoline-Acetamide Derivatives and their Anticancer Activity This table is interactive. Click on the headers to sort.
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Key Findings | Reference(s) |
|---|---|---|---|
| 91b1 (a novel quinoline derivative) | Various cancer cell lines | Demonstrated strong anticancer effects in vitro and in vivo; downregulated Lumican mRNA expression. | mdpi.com |
| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Showed high antiproliferative activity; potential apoptosis inducer. | nih.gov |
| 6,8-diphenylquinoline | C6, HeLa, HT29 | Exhibited high antiproliferative activity. | nih.gov |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives | - | Identified as potent and novel PI3Kα inhibitors. | |
| N-alkylated, 2-oxoquinoline derivatives | - | Exhibited a wide spectrum of pharmacological activities including cytotoxicity. | nih.gov |
Antimalarial Research
The quinoline core is historically one of the most important scaffolds in the fight against malaria, with drugs like chloroquine (B1663885) being prime examples. nih.gov Research continues to explore new quinoline-based compounds to combat the challenge of drug resistance in Plasmodium parasites. These compounds often work by interfering with the parasite's ability to detoxify heme, leading to a toxic buildup.
Quinoline derivatives have demonstrated significant effectiveness against Plasmodium falciparum, including strains resistant to chloroquine. nih.gov The development of hybrid molecules is a key strategy in this area. For instance, novel chloroquine acetamide hybrid molecules have been synthesized and evaluated for their antimalarial activity. In one study, all twenty-seven synthesized chloroquine acetamide hybrids showed antimalarial activity against the chloroquine-sensitive NF54 strain of P. falciparum, with the most active derivative, CQPA-26 , showing promise for further development. Another approach involves creating hybrids of quinolines with other pharmacophores, such as sulfonamides, to develop new potential antimalarial prototypes.
Table 3: Selected Quinoline-Acetamide Derivatives and their Antimalarial Activity This table is interactive. Click on the headers to sort.
| Compound/Derivative Class | Target/Strain | Key Findings | Reference(s) |
|---|---|---|---|
| Chloroquine acetamide hybrids (e.g., CQPA-26 ) | Plasmodium falciparum (NF54 strain) | All 27 hybrids possessed antimalarial activity; CQPA-26 was the most active. | |
| Quinoline-based compounds | P. falciparum, P. vivax | Demonstrated significant effectiveness, including against chloroquine-resistant strains. | |
| Bisquinolines | Chloroquine-sensitive and -resistant parasites | Possess a good degree of antimalarial activity. | nih.gov |
| Quinoline-sulfonamide hybrids | Plasmodium falciparum | Reported as potential antimalarial drugs. | |
| Dihydropyrimidine-quinolinyl derivatives | Plasmodium falciparum | Compounds 4b, 4g, 4i and 12 showed excellent activity compared to chloroquine. |
Other Pharmacological Activities (e.g., Antinociceptive, Antitubercular, Antiviral, Anti-inflammatory, Anthelmintic, Antiprotozoal, Anti-Alzheimer)
The versatility of the quinoline-acetamide scaffold extends to a wide range of other pharmacological activities. nih.govnih.gov
Anti-inflammatory and Antinociceptive: Certain quinoline derivatives have been identified as potent anti-inflammatory agents. nih.govnih.gov For example, some amino-acetamide derivatives of quinoline function as inhibitors of Aggrecanase-2, a target for treating osteoarthritis. nih.gov Acetamide derivatives have also been reported to possess analgesic (antinociceptive) and anti-inflammatory properties, with some showing activity comparable or superior to paracetamol. nih.gov
Antitubercular: The quinoline core is present in compounds evaluated for activity against M. tuberculosis. nih.gov Specifically, quinoline derivatives with an amide linkage have shown good inhibition activity. nih.gov
Antiviral: Quinoline derivatives have been explored for their antiviral effects. nih.gov The acetamide structure is also relevant, with acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol being identified as inhibitors of HIV-1 Tat-mediated viral transcription.
Anthelmintic and Antiprotozoal: The quinoline ring has been found in compounds possessing anthelmintic and antiprotozoal activity. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level
Understanding the molecular and cellular mechanisms of action is crucial for the development of targeted therapies. Research into quinoline-acetamide derivatives has begun to elucidate the specific biochemical pathways they modulate.
Modulation of Biochemical Pathways (e.g., Interleukin-6/Janus Kinase/Signal Transducer and Activator of Transcription 3 Pathway)
The Interleukin-6 (IL-6)/Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical pathway in cell proliferation, differentiation, and inflammatory responses. mdpi.com Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammation, making it a key therapeutic target. nih.gov
Recent research has identified novel quinoline derivatives as inhibitors of this pathway. A study focused on the synthesis of several 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives. nih.gov These compounds were evaluated for their cytotoxic activities, with derivatives 4f , 4d , and 4g showing potent effects against MCF-7 (breast cancer) and A549 (lung cancer) cells. nih.gov
To understand the mechanism, molecular docking studies were performed, which indicated that compound 4f had a good binding affinity for both JAK2 and STAT3. nih.gov This computational finding was further validated by RT-PCR analysis, which demonstrated that compound 4f downregulated the mRNA expression of both Jak2 and STAT3 genes in MCF-7 cells. nih.gov This suggests that the observed anticancer activity of these quinoline derivatives may be mediated through their multi-targeting inhibition of the JAK2/STAT3 signaling pathway. nih.gov
Interference with Essential Parasitic Processes (e.g., Heme Detoxification, Haemozoin Formation Inhibition)
Quinoline-based compounds have long been a cornerstone in the treatment of malaria, primarily due to their ability to interfere with the parasite's essential detoxification pathway for heme. During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole to obtain amino acids for its growth and development. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, insoluble crystal called hemozoin, also known as malaria pigment. nih.govnih.gov
Quinoline derivatives exert their antimalarial action by inhibiting this crucial detoxification process. They are believed to accumulate in the parasite's food vacuole and cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. This inhibition leads to a buildup of toxic free heme within the parasite, which in turn can generate reactive oxygen species and damage parasitic membranes and proteins, ultimately leading to parasite death. The ability of various quinoline derivatives to inhibit β-hematin (the synthetic equivalent of hemozoin) formation is a key indicator of their potential antimalarial activity. For instance, well-known quinoline antimalarials like chloroquine and amodiaquine (B18356) have been shown to effectively block the formation of β-hematin. The antimalarial activity of artemisinin (B1665778) and its derivatives, often used in combination with quinolines, has also been linked to their ability to potently inhibit hemozoin crystallization.
Targeting of Key Enzymes and Proteins
Quinoline-acetamide and related quinoline derivatives have been investigated for their inhibitory effects on a wide array of essential microbial and cellular enzymes and proteins, highlighting their potential as broad-spectrum therapeutic agents.
DNA Gyrase and Topoisomerase IV: Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established and validated targets for antibacterial agents. These enzymes are essential for bacterial DNA replication, recombination, and repair. Quinolone antibiotics, a class of compounds structurally related to quinolines, function by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks in the bacterial chromosome.
Structurally novel quinoline derivatives have been developed as potent inhibitors of both DNA gyrase and topoisomerase IV. The development of inhibitors that can dually target both enzymes is a promising strategy to combat the rise of fluoroquinolone-resistant bacteria. Resistance often arises from mutations in the quinolone-binding sites of these enzymes. Some novel quinoline derivatives have shown efficacy against fluoroquinolone-resistant strains.
Cytochrome bc1 Complex: The cytochrome bc1 complex (complex III) is a crucial component of the mitochondrial electron transport chain in many organisms, including parasites and fungi. It plays a vital role in ATP synthesis. Inhibition of this complex disrupts cellular respiration, leading to cell death. The cytochrome bc1 complex has two main inhibitor binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.
Several classes of quinoline and quinolone derivatives have been identified as inhibitors of the cytochrome bc1 complex, showing promise as antimalarial and antifungal agents. For example, 7-N-substituted-3-oxadiazole quinolones have been shown to target the Qo site of cytochrome b, a key component of the complex.
Penicillin-Binding Protein 2a (PBP2a): Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health threat, largely due to its expression of penicillin-binding protein 2a (PBP2a). PBP2a is a transpeptidase that is essential for bacterial cell wall synthesis and has a low affinity for most β-lactam antibiotics, rendering them ineffective.
Recent research has focused on finding allosteric inhibitors of PBP2a. These molecules bind to a site distant from the active site, inducing a conformational change that can either inhibit the enzyme's function or make it susceptible to other antibiotics. Quinazolinones, which share a bicyclic core structure with quinolines, have been identified as allosteric inhibitors of PBP2a, demonstrating a unique mechanism of action against MRSA.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a multimodal sensor for various noxious stimuli, including heat, acid, and capsaicin, playing a key role in pain perception. As such, antagonists of the TRPV1 receptor are being explored as potential analgesic and anti-inflammatory agents. The activity of TRPV1 can be modulated by a variety of signaling pathways. A series of N-(benzene sulfonyl) acetamide derivatives have been synthesized and evaluated as potent inhibitors of TRPV1, alongside COX-2 and 5-LOX, for anti-inflammatory and analgesic therapy.
Induction of Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest)
Quinoline derivatives have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines.
Apoptosis: Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. Quinoline-based compounds have been shown to trigger apoptosis through various mechanisms. For instance, some derivatives induce apoptosis in leukemia cells. The induction of apoptosis can be mediated by the activation of key signaling pathways, such as those involving MAPKs (p38 and c-Jun N-terminal kinase) and the downregulation of oncogenes like c-Myc.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by uncontrolled cell division due to defects in cell cycle regulation. The ability to arrest the cell cycle at specific checkpoints is a key strategy in cancer therapy. Quinoline derivatives have been found to induce cell cycle arrest at different phases. For example, some quinoline compounds have been reported to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. This arrest can be associated with the downregulation of key regulatory proteins like cyclin B1 and the inhibition of Cdc2 kinase activity. Other studies have shown that different quinoline derivatives can induce cell cycle arrest in the G0/G1 or S-phase in various cancer cell lines.
Structure Activity Relationship Sar Studies for N 5 Aminoquinolin 3 Yl Acetamide and Analogues
Impact of Substitutions on the Quinoline (B57606) Nucleus
The quinoline scaffold is a versatile pharmacophore whose biological activity can be finely tuned by introducing various substituents at different positions. rsc.orgbenthamscience.com The electronic properties and steric bulk of these substituents play a significant role in the molecule's interaction with biological targets.
The location of a substituent on the quinoline ring is a critical determinant of its pharmacological effect. Different positions on the ring offer unique opportunities for interaction with protein binding sites.
C-5 Position: The amino group at the C-5 position in the parent compound, N-(5-aminoquinolin-3-yl)acetamide, is a key feature. Its basicity and hydrogen-bonding capability can be pivotal for target engagement.
C-6 Position: The presence of a methoxy (B1213986) (-OCH3) group at the C-6 position is not always essential for certain activities, such as antimalarial efficacy. In some cases, replacing it with a halogen like chlorine can enhance activity. nih.gov
C-7 Position: This position is frequently modified in quinoline-based drugs. For instance, substituting the C-7 position with chlorine or a trifluoromethyl group has been shown to result in strong acetylcholinesterase (AChE) inhibition in some series. arabjchem.org
C-8 Position: Halogen substitution at the C-8 position has been found to increase the antimalarial efficacy of certain quinoline analogues. nih.gov In some cases, substitution at this position with alkyl and halogen groups is well-tolerated. nih.gov
Table 1: Summary of Positional Effects of Substituents on the Quinoline Nucleus
| Position | Substituent Type | General Effect on Activity | Reference |
|---|---|---|---|
| C-6 | Halogen (e.g., -Cl) | Can enhance activity (e.g., antimalarial) | nih.gov |
| C-7 | Halogen (-Cl), Trifluoromethyl (-CF3) | Can increase potency (e.g., AChE inhibition) | arabjchem.org |
The nature of the functional group introduced onto the quinoline scaffold dictates its electronic and steric profile, thereby influencing its biological activity.
Electron-Donating Groups (EDGs): In studies of quinoline-imidazole hybrids, the presence of an electron-donating methoxy group (-OCH3) at the C-2 position enhanced antimalarial activity. rsc.org Generally, EDGs can increase the electron density at a coordination site, which may increase the stability and catalytic activity of complexes. mdpi.com
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of an electron-withdrawing chlorine atom at the C-2 position of quinoline-imidazole hybrids led to a loss of antimalarial activity. rsc.org EWGs decrease electron density, which can weaken binding interactions. mdpi.com However, in other scaffolds, such as quinolinyl pyrimidine (B1678525) derivatives, EWGs like a bromo group on a phenyl ring attached to the main structure showed better binding affinity in docking studies.
Halogens: The introduction of a fluorine atom at the C-6 position of the quinoline ring can significantly enhance antibacterial activity. researchgate.net
Bulky Groups: Placing a bulky phenyl group at the C-2 position has been shown to increase the activity of some quinoline compounds. nih.gov
Role of the Acetamide (B32628) Moiety Modifications
The acetamide moiety (-NHCOCH3) at the C-3 position is a critical component of the parent compound's structure, providing a key point for hydrogen bonding and potential for further modification.
SAR studies on related scaffolds, such as 2-(quinolin-4-yloxy)acetamides, have shown that modifications to the acetamide group significantly impact potency. For example, a methyl group on the nitrogen was found to be optimal, with potency diminishing as the alkyl chain length increases. nih.gov Furthermore, N,N-disubstitution of a terminal acetamide group on other heterocyclic scaffolds has been shown to be a viable strategy for introducing diverse chemical functionalities without sacrificing target affinity. nih.govwustl.edu
In a relevant study, a series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives were identified as potent inhibitors of PI3Kα, highlighting that the quinoline-acetamide structure can be part of a larger, more complex and active molecule. nih.gov The optimization of quinoline-3-carboxamide (B1254982) derivatives, which are structurally similar to acetamides, has also yielded potent inhibitors, with furan, thiophene, and benzyloxy groups attached to the amide nitrogen leading to significant activity. nih.gov
Influence of Side Chain Length and Nature on Pharmacological Efficacy
The length and chemical nature of side chains attached to the core quinoline-acetamide structure can have a profound effect on pharmacological properties like target binding, solubility, and cell permeability.
Research on 4-aminoalcohol quinoline derivatives has demonstrated that the length of the side chain is more critical for antibacterial activity than its stereochemistry. nih.gov In another series of antitubercular compounds, 2-(quinolin-4-yloxy) acetamides, increasing the alkyl chain length on the acetamide moiety led to a decrease in potency. nih.gov Similarly, for certain quinoline derivatives with antidepressant properties, the more active compound possessed a shorter alkyl side chain on its amine linker. rsc.org Conversely, some studies have shown that increasing the length of a side chain can enhance the antibacterial activities of certain complexes. mdpi.com These findings underscore that the optimal side chain length is specific to the particular chemical series and its biological target.
Table 2: Effect of Side Chain Length on Biological Activity
| Compound Series | Effect of Increasing Side Chain Length | Biological Activity | Reference |
|---|---|---|---|
| 2-(Quinolin-4-yloxy) acetamides | Decreased potency | Antitubercular | nih.gov |
| Quinoline derivatives | Decreased potency | Antidepressant | rsc.org |
Comparative Analysis of Different Quinoline-Acetamide Scaffolds and Hybrid Molecules
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. benthamscience.com This approach aims to create novel compounds with potentially enhanced activity, improved selectivity, or a dual mode of action. wustl.edu
Quinoline-acetamide scaffolds have been incorporated into various hybrid molecules. For example, quinoline-thiazole hybrids have been synthesized and tested for anti-inflammatory and antimicrobial activities. nih.gov The rationale for creating such hybrids is that the resulting molecule may interact with multiple targets or exhibit synergistic effects that are not possible with the individual components.
Comparing hybrid molecules to their parent compounds often reveals improved efficacy. For instance, certain artesunic acid-quinoline hybrids show stronger potency against leukemia cells than either artesunic acid or the quinoline derivative alone. researchgate.net SAR studies on quinoline-based hybrids provide insights into the optimal linkers and substituent patterns needed to achieve desired biological effects. For example, in a series of quinoline-ferulic acid hybrids, a three- or four-carbon chain linker was found to enhance inhibitory effects on cholinesterase enzymes. arabjchem.org The development of hybrid molecules, such as quinoline-based oxadiazole-triazole conjugates, represents a promising avenue for discovering new therapeutic agents. researchgate.net
Future Research Directions and Therapeutic Potential of N 5 Aminoquinolin 3 Yl Acetamide Derivatives
Development of Novel Analogs with Enhanced Efficacy and Selectivity
A primary focus of future research will be the synthesis and evaluation of new analogs of N-(5-aminoquinolin-3-yl)acetamide. The goal is to systematically modify the core structure to enhance potency against specific biological targets while minimizing off-target effects, thereby improving the therapeutic index.
Key strategies for creating these novel analogs include:
Substitution on the Quinoline (B57606) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the quinoline core can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These changes can fine-tune the binding affinity and selectivity for the target protein.
Alterations to the Amino Group: The amino group at the 5-position offers a handle for further derivatization, such as conversion to amides, sulfonamides, or ureas, to explore new interactions within the target's binding pocket.
Studies on related acetamide (B32628) and quinoline derivatives have shown that such modifications can lead to significant improvements in biological activity. For instance, the development of new aurone (B1235358) derivatives bearing acetamide groups resulted in compounds with potent and broad-spectrum antimicrobial activity. nih.gov Similarly, modifications to a quinolinyl acetamide scaffold led to the discovery of potent inhibitors of PI3Kα, a key enzyme in cancer pathways. nih.gov These examples underscore the potential for discovering highly efficacious and selective drugs by creating diverse libraries of this compound analogs.
Table 1: Potential Structural Modifications and Their Rationale
| Modification Site | Example Substituent | Rationale for Improved Efficacy/Selectivity |
|---|---|---|
| Quinoline Ring (Positions 2, 4, 6, 7, 8) | Halogen (F, Cl, Br) | Enhance binding affinity through halogen bonding; modulate metabolic stability. |
| Quinoline Ring (Positions 2, 4, 6, 7, 8) | Methoxy (B1213986) (-OCH3) | Alter electronic properties and potentially form key hydrogen bonds. |
| Acetamide Nitrogen | Cyclopropyl | Introduce conformational rigidity to improve binding to the target. |
| Acetamide Methyl Group | Phenyl Ring | Explore additional binding pockets and increase potency through hydrophobic interactions. |
| 5-Amino Group | Sulfonamide (-SO2R) | Introduce strong hydrogen bond donors/acceptors and alter solubility. |
Exploration of New Biological Targets and Disease Indications
The structural features of this compound derivatives make them suitable candidates for interacting with a wide range of biological targets. longdom.org While the initial therapeutic focus might be in one area, exploring other possibilities could unlock new treatments for various diseases.
Future research should involve screening these derivatives against diverse panels of biological targets, including:
Kinases: Protein kinases are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases. nih.gov Derivatives of quinoline and acetamide have already shown promise as inhibitors of kinases like PI3Kα and cyclin-dependent kinases (CDKs). nih.govnih.gov
Viral Proteins: The urgency of finding new antiviral agents continues to grow. nih.gov Screening for activity against viral targets such as proteases, polymerases, or entry proteins could identify new therapeutic options for infections like SARS-CoV-2 or HIV. nih.govmdpi.comresearchgate.net
Enzymes in Infectious Pathogens: The quinoline scaffold is famous for its role in antimalarial drugs. New derivatives could be tested against essential enzymes in bacteria, fungi, or parasites, potentially leading to new antimicrobial or anti-tubercular agents. nih.govresearchgate.net
Inflammatory Mediators: Chronic inflammation is a hallmark of many diseases. Compounds that can inhibit key pro-inflammatory cytokines like TNF-α and IL-6, as seen with some acetamide analogues, could be developed into treatments for conditions like inflammatory bowel disease. nih.gov
Table 2: Potential Biological Targets and Associated Disease Indications
| Target Class | Specific Target Example | Potential Disease Indication |
|---|---|---|
| Protein Kinases | PI3Kα, EGFR, CDK8 | Various Cancers |
| Viral Enzymes | SARS-CoV-2 Main Protease (Mpro) | COVID-19 |
| Bacterial Enzymes | Mtb InhA | Tuberculosis |
| Inflammatory Cytokines | TNF-α, IL-6 | Inflammatory Bowel Disease, Rheumatoid Arthritis |
| G-Protein Coupled Receptors | Dopamine/Serotonin Receptors | Schizophrenia, Depression |
Application in Combination Therapies to Overcome Resistance
The emergence of drug resistance is a major challenge in treating diseases like cancer and infectious diseases. nih.gov Combination therapy, where drugs with different mechanisms of action are used together, is a proven strategy to enhance efficacy and overcome resistance.
Future studies should investigate the potential of this compound derivatives as components of combination regimens. For example:
An antibacterial derivative could be paired with a conventional antibiotic to create a synergistic effect against multi-drug resistant bacteria.
A kinase inhibitor derivative could be used alongside standard chemotherapy to target cancer cells through multiple pathways, potentially preventing or delaying the development of resistance.
By identifying the specific mechanism of action for a new derivative, researchers can rationally design combination therapies that are more effective than single-agent treatments.
Advancements in Rational Drug Design and Synthetic Methodologies
Modern drug discovery heavily relies on rational, computer-aided drug design (CADD) and innovative synthetic chemistry to accelerate the development process. longdom.orgmdpi.com These approaches are central to unlocking the full potential of the this compound scaffold.
Rational Drug Design: This knowledge-driven strategy uses computational tools to design molecules with high affinity and selectivity for a specific biological target. longdom.org
Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, molecular docking simulations can predict how different this compound analogs will bind, guiding the design of more potent inhibitors. mdpi.com
Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be used. nih.gov By analyzing a series of synthesized analogs and their biological activities, QSAR models can identify the key molecular features required for potency and predict the activity of new, untested compounds. nih.gov
Advanced Synthetic Methodologies: The efficient synthesis of a diverse library of analogs is crucial for testing and optimization. Research into novel synthetic routes will be beneficial. This includes developing more efficient ways to construct the quinoline core or to introduce a wide variety of functional groups onto the scaffold. mdpi.com Advances in areas like flow chemistry and microwave-assisted synthesis can enable the rapid and scalable production of these derivatives for biological evaluation. mdpi.com
By integrating these advanced design and synthetic strategies, researchers can more efficiently navigate the path from a promising chemical scaffold to a potential new drug, optimizing for efficacy, selectivity, and other drug-like properties. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed for N-(5-aminoquinolin-3-yl)acetamide, and how can reaction efficiency be improved?
Answer:
The synthesis of quinoline-based acetamides typically involves multi-step routes, such as:
- Cycloaddition reactions to form the quinoline core (e.g., using nitrile oxides and dipolarophiles) .
- Coupling reactions to introduce the acetamide moiety, often via amidation of pre-functionalized intermediates .
- Microwave-assisted synthesis or solvent-free conditions to enhance reaction rates and yields, as demonstrated in analogous thiazole-acetamide syntheses (e.g., reducing reaction times by 40–60%) .
Optimization Tips: - Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Purify intermediates via column chromatography or recrystallization to minimize byproducts .
Basic: Which analytical techniques are critical for validating the structure of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm proton environments and carbon backbone (e.g., quinoline aromatic signals at δ 7.5–9.0 ppm) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- HPLC:
- Assess purity (>95% by area normalization) and identify impurities .
Basic: What preliminary assays are suitable for evaluating the bioactivity of this compound?
Answer:
Initial screening should focus on:
- Enzyme Inhibition Assays:
- Test against kinases, topoisomerases, or microbial enzymes (e.g., topoisomerase II inhibition observed in thiazole-acetamide derivatives) .
- Antimicrobial Screening:
- Broth microdilution assays for MIC (minimum inhibitory concentration) determination .
- Cytotoxicity Profiling:
- MTT assays on cancer cell lines (e.g., IC50 values for structure-activity relationship analysis) .
Advanced: How can researchers resolve contradictions in reported biological activities of quinoline-acetamide analogs?
Answer:
Discrepancies may arise from:
- Assay Variability: Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting results) .
- Impurity Profiles: Uncharacterized byproducts from synthesis (e.g., residual intermediates altering activity) .
Methodological Solutions: - Replicate studies under standardized conditions.
- Re-synthesize compounds with stringent purity checks (HPLC, NMR) .
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
Advanced: What computational approaches predict target interactions for this compound?
Answer:
- Molecular Docking:
- Molecular Dynamics (MD) Simulations:
- QSAR Modeling:
- Corrogate substituent effects on activity using datasets from analogous compounds .
Advanced: How can the solubility of this compound be enhanced for in vivo studies?
Answer:
Strategies include:
- Structural Modifications:
- Introduce polar groups (e.g., hydroxyl, sulfonyl) to the quinoline core or acetamide side chain .
- Formulation Optimization:
- Use co-solvents (e.g., PEG 400) or nanoemulsions to improve bioavailability .
- Salt Formation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
